CID 78065336

Description

Based on and , CIDs typically correlate with specific molecular structures, physicochemical properties, and applications in fields such as medicinal chemistry, environmental science, or metabolomics. For example, CID 78065336 could belong to a class of bioactive compounds, inhibitors, or natural product derivatives, but its exact classification remains unclear due to insufficient data in the provided materials .

Properties

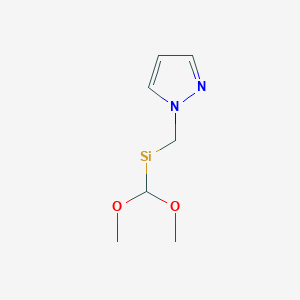

Molecular Formula |

C7H12N2O2Si |

|---|---|

Molecular Weight |

184.27 g/mol |

InChI |

InChI=1S/C7H12N2O2Si/c1-10-7(11-2)12-6-9-5-3-4-8-9/h3-5,7H,6H2,1-2H3 |

InChI Key |

PLLGVGSULDMWAU-UHFFFAOYSA-N |

Canonical SMILES |

COC(OC)[Si]CN1C=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Mixing Raw Materials: Proportionally adding raw materials into a mixer and uniformly stirring to obtain a mixture.

Reaction: Adding the mixture into a reaction kettle, mixing and reacting under controlled conditions.

Extrusion and Granulation: Using a double-screw extruder to obtain the final product.

Chemical Reactions Analysis

CID 78065336 undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized products.

Reduction: Can be reduced using specific reducing agents.

Substitution: Participates in substitution reactions with suitable reagents.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Including halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78065336 has diverse applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to understand cellular mechanisms and interactions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in manufacturing processes and material science research .

Mechanism of Action

The mechanism of action of CID 78065336 involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist, depending on the context. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with receptors and enzymes in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of CID 78065336 with analogous compounds requires structural and functional data, which are absent in the provided evidence. However, insights can be inferred from related studies:

Table 1: Hypothetical Comparison Framework for this compound and Analogs

Key Observations :

Structural Modifications : Methylation (e.g., 30-methyl-oscillatoxin D vs. oscillatoxin D) often alters solubility, bioavailability, and potency . If this compound is a derivative, similar structure-activity relationships (SAR) may apply.

Functional Groups : Betulin derivatives (CID 72326, 64971) emphasize the role of hydroxyl and carboxylic acid groups in modulating interactions with biological targets like enzymes or receptors .

Analytical Characterization : Techniques like LC-ESI-MS with collision-induced dissociation (CID) () could differentiate this compound from isomers or analogs by fragmentation patterns.

Research Findings and Limitations

Gaps in the Evidence :

- No direct studies on this compound were found in the provided materials. For example, focuses on oscillatoxin derivatives (CIDs 101283546, 185389), while discusses betulin-derived inhibitors.

Recommendations for Future Work :

Structural Elucidation : Use NMR, X-ray crystallography, or high-resolution mass spectrometry to define this compound’s structure.

SAR Studies: Compare its activity with known analogs (e.g., oscillatoxins, betulin derivatives) in assays targeting cytotoxicity, enzyme inhibition, or metabolic stability.

Database Cross-Referencing: Validate this compound against PubChem, ChEMBL, or Reaxys for existing annotations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.